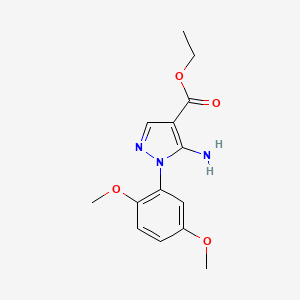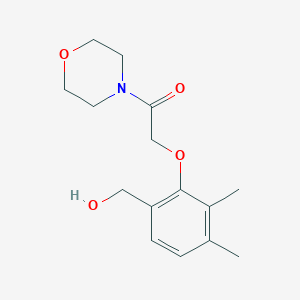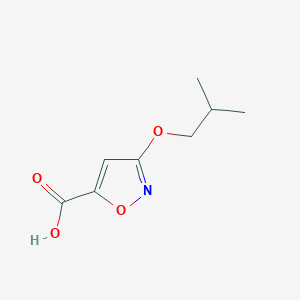
3-Isobutoxyisoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutoxyisoxazol-5-carbonsäure ist eine heterocyclische Verbindung, die einen Isoxazolring aufweist, der an der 3-Position mit einer Isobutoxygruppe und an der 5-Position mit einer Carbonsäuregruppe substituiert ist. Isoxazole sind bekannt für ihre signifikanten biologischen Aktivitäten und kommen häufig in verschiedenen Pharmazeutika vor. Die einzigartige Struktur der 3-Isobutoxyisoxazol-5-carbonsäure macht sie zu einer wertvollen Verbindung in der medizinischen Chemie und der Medikamentenforschung.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Isoxazol-Derivaten, einschließlich 3-Isobutoxyisoxazol-5-carbonsäure, beinhaltet typischerweise Cycloadditionsreaktionen. Eine gängige Methode ist die (3 + 2)-Cycloaddition von Nitriloxiden mit Alkinen, die durch Metalle wie Kupfer (I) oder Ruthenium (II) katalysiert werden kann . Ein weiterer Ansatz beinhaltet die Cycloisomerisierung von α,β-acetylenischen Oximen unter moderaten Bedingungen unter Verwendung von Katalysatoren wie AuCl3 .
Industrielle Produktionsmethoden: Die industrielle Produktion von Isoxazol-Derivaten verwendet oft metallfreie Synthesewege, um die Nachteile zu vermeiden, die mit metallkatalysierten Reaktionen verbunden sind, wie z. B. hohe Kosten, Toxizität und Abfallproduktion . Diese Methoden konzentrieren sich auf umweltfreundliche und effiziente Synthesetechniken, um hohe Ausbeuten der gewünschten Verbindungen zu erzielen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxyisoxazole-5-carboxylicacid typically involves the cycloaddition of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production methods for this compound often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. For instance, the condensation reactions of nitroacetic esters with dipolarophiles in the presence of water have been reported as an efficient method for preparing 3,5-disubstituted isoxazoles .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Isobutoxyisoxazol-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umlagerung in entsprechende Oxime oder andere oxidierte Derivate.
Reduktion: Reduktion des Isoxazolrings zur Bildung verschiedener heterocyclischer Verbindungen.
Substitution: Substitutionsreaktionen am Isoxazolring oder an der Isobutoxygruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie tert-Butylnitrit oder Isoamylnitrit unter konventionellen Heizbedingungen.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) unter Hydrierungsbedingungen.
Substitution: Nukleophile wie Amine oder Thiole unter basischen oder sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Isoxazole, Oxime und reduzierte heterocyclische Verbindungen .
Wissenschaftliche Forschungsanwendungen
3-Isobutoxyisoxazol-5-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Medizin: Als Leitverbindung in Medikamentenentwicklungsprogrammen für die Entwicklung neuer Medikamente erforscht.
Industrie: Verwendung bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten.
5. Wirkmechanismus
Der Wirkmechanismus der 3-Isobutoxyisoxazol-5-carbonsäure beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Isoxazolring kann an verschiedene biologische Zielstrukturen binden und deren Aktivität modulieren. Beispielsweise kann er als Inhibitor von Enzymen oder Rezeptoren wirken, die an Krankheitsprozessen beteiligt sind, was zu therapeutischen Wirkungen führt .
Ähnliche Verbindungen:
- 5-Isopropylisoxazol-3-carbonsäure
- 3,5-Dimethyisoxazol
- Isoxazol-4-carbonsäure
Vergleich: 3-Isobutoxyisoxazol-5-carbonsäure ist aufgrund ihrer Isobutoxy-Substitution einzigartig, die ihre biologische Aktivität und chemische Reaktivität beeinflussen kann. Im Vergleich zu ähnlichen Verbindungen kann sie unterschiedliche pharmakokinetische Eigenschaften und therapeutische Potenziale aufweisen .
Wirkmechanismus
The mechanism of action of 3-Isobutoxyisoxazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
- 3-Methoxyisoxazole-5-carboxylic acid
- 5-Isopropylisoxazole-3-carboxylic acid
- Isocarboxazid
Comparison: Compared to similar compounds, 3-Isobutoxyisoxazole-5-carboxylicacid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. For example, the isobutoxy group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C8H11NO4 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
3-(2-methylpropoxy)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(2)4-12-7-3-6(8(10)11)13-9-7/h3,5H,4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
HUXLVCYVJFEGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=NOC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



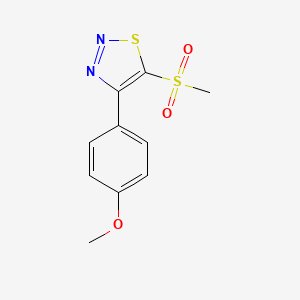
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
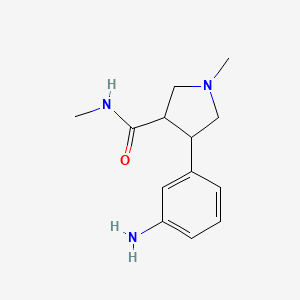
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)



